molecular formula C6H9N B7886386 (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

Cat. No.: B7886386
M. Wt: 95.14 g/mol
InChI Key: KPFWYFYRULFDQP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene can be achieved through several methods. One common approach involves the Diels-Alder cycloaddition reaction. For instance, the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide, under controlled conditions can yield the desired bicyclic compound . Another method involves the use of chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out on a large scale using optimized synthetic routes. The Diels-Alder cycloaddition remains a preferred method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxygenated derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWYFYRULFDQP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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